Product packaging for Amiodarone-d10 Hydrochloride(Cat. No.:CAS No. 1261393-77-4)

Amiodarone-d10 Hydrochloride

Cat. No.: B1145372
CAS No.: 1261393-77-4
M. Wt: 655.373646
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Description

Significance of Stable Isotope Labeling in Pharmaceutical and Chemical Sciences

Stable isotope labeling is a technique that involves the substitution of an atom in a molecule with its stable (non-radioactive) isotope. clearsynth.com This method has become an indispensable tool in pharmaceutical and chemical sciences for several reasons. Primarily, it allows researchers to trace the metabolic fate of a drug within a biological system with high precision. clearsynth.commusechem.com By replacing atoms like hydrogen with deuterium (B1214612) (²H), carbon-12 with carbon-13 (¹³C), or nitrogen-14 with nitrogen-15 (B135050) (¹⁵N), scientists can monitor the absorption, distribution, metabolism, and excretion (ADME) of a compound without altering its fundamental chemical properties. musechem.commetsol.com

The use of stable isotopes, particularly deuterium, can also influence the pharmacokinetic properties of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can sometimes slow down metabolic processes that involve the breaking of this bond. nih.gov This "kinetic isotope effect" can lead to a more stable drug molecule, potentially improving its therapeutic profile. Furthermore, isotopically labeled compounds are crucial as internal standards in quantitative analytical techniques like mass spectrometry, enhancing the accuracy and reliability of measurements. musechem.comadesisinc.com

Overview of Amiodarone (B1667116) and its Deuterated Analogues in Academic Investigation

Amiodarone is a benzofuran (B130515) derivative classified as a Class III antiarrhythmic drug, although it exhibits properties of all four Vaughan Williams classes. nih.govfda.gov It is primarily used in the management of serious cardiac arrhythmias. nih.govdrugs.com Due to its complex pharmacokinetic profile, including slow onset of action and a long elimination half-life, amiodarone and its metabolites are subjects of extensive research. fda.govdrugbank.com

In academic investigations, deuterated analogues of amiodarone, such as Amiodarone-d10 hydrochloride, have been synthesized to facilitate detailed pharmacokinetic and metabolic studies. The deuterium labeling allows for precise tracking of the drug and its metabolites in biological matrices. musechem.com Other deuterated versions, like Amiodarone-d4 hydrochloride and its metabolite desethylamiodarone-d4, are also utilized in research, often as internal standards for quantitative analysis. medchemexpress.comchem-agilent.com The study of these deuterated analogues helps in understanding the intricate metabolic pathways of amiodarone, which is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4. fda.gov

Scope and Research Focus on this compound

This compound is a specific isotopologue of amiodarone where ten hydrogen atoms have been replaced by deuterium. The primary research focus for this compound is its application as an internal standard in mass spectrometry-based bioanalytical methods. medchemexpress.com This allows for the accurate quantification of amiodarone and its major active metabolite, desethylamiodarone (B1670286), in clinical and preclinical samples.

Furthermore, this compound is instrumental in pharmacokinetic studies to precisely delineate the absorption, distribution, metabolism, and excretion of amiodarone. It is also used in metabolic pathway analysis to identify and quantify the various metabolites formed during the biotransformation of the drug. The stability of the deuterium label ensures that the compound can be reliably traced throughout its metabolic journey. Research also extends to its use in drug interaction studies, helping to elucidate the impact of co-administered drugs on amiodarone's metabolism.

Properties

CAS No.

1261393-77-4

Molecular Formula

C₂₅H₁₉D₁₀I₂NO₃·HCl

Molecular Weight

655.373646

Synonyms

2-​butyl-​3-​benzofuranyl 4-​[2-​(diethylamino)​ethoxy]​-​3,​5-​diiodophenyl Ketone-d10;  2-​Butyl-​3-​[3,​5-​diiodo-​4-​(2-​diethylaminoethoxy)​benzoyl]​benzofuran-d10;  2-​Butyl-​3-​benzofuranyl p-​[(2-​diethylamino)​ethoxy]​-​m,​m-​diiodophenyl keto

Origin of Product

United States

Synthesis and Characterization

The synthesis of Amiodarone-d10 hydrochloride involves a multi-step process that strategically introduces deuterium (B1214612) atoms. A common method begins with the reaction of salicylaldehyde (B1680747) with a deuterated 2-halogenated hexanoate, such as methyl 2-bromohexanoate-d10, to incorporate the deuterium into the butyl side chain. Subsequent steps involve Friedel-Crafts acylation, iodination, and finally, amination with 2-diethylaminoethyl chloride hydrochloride to yield the final product, which is then precipitated as a hydrochloride salt. google.com

Characterization of this compound is crucial to confirm its isotopic purity and structural integrity. The primary analytical techniques employed for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and confirm the incorporation of the ten deuterium atoms. The expected molecular weight for the protonated molecule [M+H]⁺ would be higher than that of the unlabeled amiodarone (B1667116), reflecting the mass difference between deuterium and hydrogen. chem-agilent.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to verify the structure of the molecule and to confirm the positions of the deuterium labels by observing the absence of signals at the expected positions for the replaced hydrogen atoms. chemicalbook.com

High-performance liquid chromatography (HPLC) is often used to assess the chemical purity of the synthesized compound. scielo.br

Advanced Analytical Methodologies and Research Applications of Amiodarone D10 Hydrochloride

Mass Spectrometry (MS) Applications in Bioanalytical Research

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In bioanalytical research, it is instrumental for the quantitative and qualitative analysis of drugs and their metabolites in biological matrices.

Isotope Dilution Mass Spectrometry (IDMS) Principles

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying compounds. researchgate.net The core principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (the "spike"), such as Amiodarone-d10 hydrochloride, to a sample. researchgate.netnih.gov This labeled compound serves as an internal standard. researchgate.netnih.gov

The fundamental assumption of IDMS is that the labeled and unlabeled forms of the analyte behave identically during sample preparation and analysis. nih.govacs.org Any loss of the analyte during extraction, purification, or ionization will be accompanied by a proportional loss of the internal standard. nih.gov By measuring the ratio of the signal from the unlabeled analyte to the labeled internal standard, the initial concentration of the analyte in the sample can be precisely calculated. nih.govacs.org This method effectively corrects for variations in sample recovery and matrix effects, which are common challenges in bioanalytical assays. nih.gov

Quantitative Analysis using LC-MS/MS and GC-MS as Internal Standards

This compound is frequently employed as an internal standard in quantitative analytical methods that couple chromatography with mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). medchemexpress.comresearchgate.netepa.gov

In LC-MS/MS , the sample is first separated by liquid chromatography, and then the components are ionized and analyzed by two mass spectrometers in series. This technique offers high selectivity and sensitivity. nih.govoup.com Studies have demonstrated the use of deuterated amiodarone (B1667116) (amiodarone-D4) as an internal standard for the simultaneous measurement of amiodarone and its primary metabolite, desethylamiodarone (B1670286), in human plasma and serum. researchgate.netnih.gov These methods exhibit excellent linearity and reproducibility over a wide concentration range. nih.gov For instance, one LC-MS/MS assay reported a linear range of 0.01-40.0 mg/L for both amiodarone and desethylamiodarone. nih.gov The use of a deuterated internal standard like this compound allows for the development of sensitive and interference-free assays for the rapid and accurate determination of amiodarone in various biological fluids. nih.gov

While less common for a compound like amiodarone due to its low volatility, GC-MS can also utilize isotope dilution. In GC-MS, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. epa.govpopulation-protection.eu The principles of using a deuterated internal standard remain the same, correcting for variations in the analytical process. epa.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, used to separate, identify, and quantify components in a mixture. ijpar.com The development and validation of robust HPLC methods are critical for ensuring the quality and reliability of analytical data.

Optimization of Chromatographic Parameters (e.g., Column Chemistry, Mobile Phase Composition, pH, Flow Rate)

The successful separation of amiodarone and its related substances by HPLC requires careful optimization of several chromatographic parameters.

Column Chemistry: Reversed-phase columns, particularly C18 columns, are commonly used for amiodarone analysis. researchgate.netnih.gov The choice of column can significantly impact the separation efficiency. For example, studies have utilized columns like the Agilent Zorbax Eclipse XDB-C18 and Zorbax SB-Aq for effective separation. researchgate.netscielo.br

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.net The ratio of these components is adjusted to achieve the desired retention and resolution. For instance, a mobile phase of 0.01 M phosphate (B84403) buffer (pH 2.30) and methanol (17/83 v/v) has been used. researchgate.net Another method employed a mixture of buffer solution (pH 5.0), methanol, and acetonitrile (30:30:40, v/v/v). walshmedicalmedia.comresearchgate.net

pH: The pH of the mobile phase buffer is a critical parameter, especially for ionizable compounds like amiodarone. Adjusting the pH can alter the retention time and peak shape. scielo.br In one study, the pH of the buffer was tested in the range of 3.0 to 6.0, with a pH of 5.5 providing the best resolution between amiodarone and its impurities. scielo.brscielo.br

Flow Rate: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation. Flow rates are typically in the range of 0.7 to 2.0 mL/min. ijpar.comscielo.br

Temperature: Column temperature can also influence the separation. Increasing the temperature can improve peak shape and reduce analysis time. scielo.br For example, a column temperature of 50°C was found to improve peak shape in one study. scielo.br

Detection Wavelength: The UV detector wavelength is chosen to maximize the signal for the analyte. For amiodarone, a wavelength of 240 nm is commonly used. ijpar.comscielo.br

Method Validation Metrics (Specificity, Linearity, Precision, Accuracy, Limit of Detection, Limit of Quantification, Robustness)

Once an HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation process involves evaluating several key performance characteristics as per guidelines from bodies like the International Council for Harmonisation (ICH). ijpar.comwisdomlib.org

Specificity: This ensures that the method can accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. ijpar.comresearchgate.net Forced degradation studies are often performed to demonstrate specificity. scielo.brwisdomlib.org

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ijpar.comwalshmedicalmedia.com For amiodarone, linearity has been demonstrated in ranges such as 10-50 µg/mL and 0.005-0.015 mg/mL. ijpar.comwalshmedicalmedia.com

Precision: Precision refers to the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). ijpar.comwalshmedicalmedia.com

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or blank matrix and the recovery is measured. ijpar.comwalshmedicalmedia.com Recoveries for amiodarone are typically expected to be within 98-102%. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netwisdomlib.org For amiodarone and its metabolite desethylamiodarone, LC-MS/MS methods have achieved much lower LODs (e.g., 0.10 ng/mL for amiodarone) compared to HPLC-UV methods (e.g., 15 ng/mL). researchgate.net

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ijpar.comscielo.br

Below is an interactive table summarizing typical validation parameters for amiodarone analysis from various studies.

Validation Parameter Study 1: HPLC-UV Study 2: LC-MS/MS Study 3: HPLC
Linearity Range 0.005-0.015 mg/mL walshmedicalmedia.com0.01-40.0 mg/L nih.gov10-50 μg/ml ijpar.com
Accuracy (% Recovery) 99.7% walshmedicalmedia.comN/A99-101% ijpar.com
Precision (%RSD) 0.80% walshmedicalmedia.com<8% (Inter-assay) nih.govN/A
LOD 15 ng/mL researchgate.net2.7 µg/L nih.govN/A
LOQ 50 ng/mL researchgate.net7.5 µg/L nih.govN/A

System Suitability Testing in Research Protocols

Before and during the analysis of samples, system suitability tests are performed to ensure that the chromatographic system is operating correctly. ijpar.com These tests are an integral part of any analytical research protocol. ijpar.com The parameters typically evaluated include:

Retention Time: The time it takes for the analyte to pass through the column. researchgate.net

Tailing Factor: A measure of peak symmetry. A value close to 1 is ideal. researchgate.net

Theoretical Plates: A measure of column efficiency. researchgate.net

Resolution: The degree of separation between two adjacent peaks.

The results of these tests must fall within predefined limits for the system to be considered suitable for the intended analysis. ijpar.com

Spectroscopic Characterization and Analytical Applications

Spectroscopic techniques are fundamental in the analysis of this compound, providing insights into its quantification, structural integrity, and interactions.

UV-Visible Spectrophotometry for Quantification and Degradation Monitoring

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of amiodarone and its deuterated analogs. Amiodarone hydrochloride typically exhibits a maximum absorbance (λmax) at approximately 242 nm, which is utilized for its quantification. nih.govglobalresearchonline.netamazonaws.com This method is often employed in dissolution studies and to determine the concentration of the compound in various formulations. researchgate.net

For instance, a study developed a UV-visible spectrophotometric method that demonstrated linearity for amiodarone in the concentration range of 4 - 8 µg/ml, with a correlation coefficient of 0.999. globalresearchonline.netscispace.com Another spectrophotometric method, based on the reaction with potassium ferricyanide, showed an absorption maximum at 725 nm and was linear in the concentration range of 0.5-5.0 µ g/sample . nih.gov

This technique is also crucial for monitoring the degradation of amiodarone hydrochloride under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. scielo.brresearchgate.net By measuring the change in absorbance over time, researchers can assess the stability of the compound. scielo.brresearchgate.net For example, forced degradation studies have shown that amiodarone hydrochloride is susceptible to degradation under hydrolytic, oxidative, and photolytic conditions. amazonaws.comscielo.br

Table 1: UV-Visible Spectrophotometry Parameters for Amiodarone Analysis

ParameterValueReference
λmax 242 nm nih.govglobalresearchonline.netamazonaws.com
Linearity Range 4 - 8 µg/ml globalresearchonline.netscispace.com
Correlation Coefficient (R²) 0.999 globalresearchonline.netscispace.com
Alternative λmax (complex) 725 nm nih.gov
Linearity Range (complex) 0.5 - 5.0 µ g/sample nih.gov

Fourier-Transform Infrared (FTIR) Spectrophotometry in Interaction Studies

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for investigating the interactions between this compound and other molecules, such as polymers or excipients in a formulation. researchgate.netnih.gov By analyzing the shifts in the characteristic vibrational bands of the functional groups in amiodarone, researchers can gain insights into the nature of these interactions, such as hydrogen bonding. researchgate.net

FTIR has been used to study the interaction of amiodarone hydrochloride with various substances, including bromothymol blue and Pluronic F68. researchgate.netresearchgate.net In one study, FTIR spectroscopy revealed drug-polymer interactions that were crucial in preventing the recrystallization of amiodarone in a solid dispersion formulation. researchgate.net The technique can identify changes in the vibrational frequencies of functional groups like the C-Br stretching vibrations and the -SO3 functional group, indicating the formation of complexes or interactions. researchgate.net

Table 2: Key FTIR Bands for Amiodarone Interaction Studies

Functional GroupCharacteristic Wavenumber (cm⁻¹)Significance in Interaction StudiesReference
Amide I ~1627 (β-strand), ~1658 (α-helix)Changes indicate conformational alterations upon binding. nih.gov
Phosphate (asymmetric stretch) ~1223 (unbound), ~1229 (bound)Shift indicates interaction with DNA. nih.gov
-SO3 1346, 1162, 1042Bands associated with bromothymol blue, changes suggest interaction. researchgate.net
C-Br 651Stretching vibrations that can be monitored for interaction. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation and, crucially for this compound, the confirmation of isotopic labeling. jeolusa.com ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the verification of its chemical structure. researchgate.netchemicalbook.com

For deuterated compounds like this compound, NMR is essential to confirm the positions and extent of deuterium (B1214612) incorporation. The absence of signals in the ¹H NMR spectrum at the deuterated positions and the specific splitting patterns in the ¹³C NMR spectrum provide direct evidence of successful labeling. This isotopic confirmation is vital for the integrity of studies that rely on the mass difference between the deuterated and non-deuterated compounds, such as in isotope dilution mass spectrometry. NMR is also a powerful tool for analyzing the purity and conformation of isotope-labeled compounds. openmedscience.com Furthermore, NMR can be used to study the metabolic fate of the drug by tracing the deuterated atoms. nih.gov

Table 3: NMR Spectroscopy Applications for this compound

NMR TechniqueApplicationDetailsReference
¹H NMR Structural Elucidation & Isotopic ConfirmationConfirms the absence of protons at deuterated sites. chemicalbook.com
¹³C NMR Structural Elucidation & Isotopic ConfirmationProvides information on the carbon skeleton and confirms deuteration through altered splitting patterns. researchgate.net
Isotope-Editing Selective AnalysisAllows for the specific detection of molecules containing the deuterium isotope, simplifying complex spectra. nih.gov
Metabolic Studies Pathway AnalysisTracks the fate of deuterium atoms through metabolic transformations. nih.gov

In Vitro Metabolic Investigations and Biotransformation Pathways of Amiodarone D10 Hydrochloride

Utility of Deuterium (B1214612) Labeling in Mechanistic Metabolic Pathway Elucidation

Deuterium labeling, the substitution of hydrogen atoms with their stable, heavier isotope deuterium, is an invaluable technique in the study of drug metabolism. The use of Amiodarone-d10 Hydrochloride offers several distinct advantages for elucidating its metabolic fate. The primary utility stems from the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, meaning it requires more energy to break. researchgate.net Consequently, if a C-H bond is cleaved during the rate-determining step of a metabolic reaction, replacing that hydrogen with deuterium will slow the reaction rate. nih.govresearchgate.net

This phenomenon allows researchers to:

Identify Sites of Metabolism: By strategically placing deuterium atoms on different parts of the amiodarone (B1667116) molecule, scientists can observe changes in the rate of metabolite formation. A significant decrease in the formation of a particular metabolite suggests that the deuterated site is directly involved in that metabolic transformation.

Elucidate Reaction Mechanisms: The magnitude of the KIE can provide evidence for specific reaction mechanisms, particularly for oxidations catalyzed by cytochrome P450 (P450) enzymes. nih.gov A significant primary deuterium KIE is strong evidence that hydrogen abstraction is a rate-limiting step in the reaction. nih.gov

Track Metabolic Fates: Deuterium-labeled compounds act as tracers. drugbank.com When Amiodarone-d10 is introduced into an in vitro system, its metabolites can be easily distinguished from endogenous compounds and from the metabolites of any non-deuterated amiodarone that might be present, using analytical techniques like mass spectrometry. oup.com This enhanced detection capability is crucial for accurately mapping complex biotransformation pathways. phcogj.com

The incorporation of deuterium provides a minimally perturbative probe, as it does not significantly alter the compound's chemical or physical properties, allowing it to interact with enzymes and transporters in a manner nearly identical to its non-deuterated counterpart. frontiersin.org

In Vitro Cellular and Subcellular Models for Biotransformation Studies

To investigate the metabolism of this compound outside of a living organism, various in vitro models that replicate the environment of the human liver are employed. These models range from subcellular fractions to complex cell cultures.

The gold standard for in vitro metabolism studies is Primary Human Hepatocytes (PHH) . These cells are isolated directly from human liver tissue and contain the full complement of drug-metabolizing enzymes and cofactors found in vivo. Studies using PHH to investigate amiodarone metabolism have shown that these cells efficiently metabolize the drug, although there can be significant interindividual variability in metabolite production. nih.gov

Another widely used and valuable model is the HepaRG cell line . nih.gov This human-derived cell line is unique in its ability to differentiate into both hepatocyte-like and biliary-like cells, forming a co-culture that more closely mimics the architecture of the liver. mdpi.com HepaRG cells are considered a robust model for drug metabolism studies because they express a wide range of drug-metabolizing enzymes, including the crucial cytochrome P450s, at levels often comparable to PHH. nih.govnih.gov Research has demonstrated their applicability for studying amiodarone metabolism and predicting drug-drug interactions. nih.govresearchgate.net In some studies, the metabolic clearance of amiodarone was found to be even higher in HepaRG cells than in PHH. nih.govbohrium.com

FeaturePrimary Human Hepatocytes (PHH)HepaRG Cells
Source Direct isolation from human liver tissueHuman hepatic progenitor cell line
Metabolic Activity Considered the "gold standard"; reflects in vivo metabolismHigh; expresses a broad range of metabolic enzymes
Key Advantage High physiological relevanceRenewable source, stable phenotype, reduced variability
Use in Amiodarone Studies Confirmed metabolism to major metabolites nih.govUsed to model metabolism and drug interactions nih.govresearchgate.net
Limitations Limited availability, high cost, donor variabilityRequires lengthy differentiation process

Understanding how this compound enters hepatic cells and its subsequent fate within them is crucial. Amiodarone is a highly lipophilic compound, which facilitates its penetration into the lipid matrix of cell membranes. nih.gov In vitro studies using models like PHH and HepaRG cells have shown that the cellular uptake of amiodarone is rapid, occurring within hours. nih.govbohrium.com

Once inside the cell, amiodarone is subject to metabolic enzymes and can also accumulate. Studies have shown that after repeated treatments in vitro, amiodarone has a slight potential for bioaccumulation, but its primary metabolite accumulates to much higher intracellular levels, particularly in HepaRG cells. nih.govbohrium.com The kinetics are influenced by experimental conditions; for instance, the presence of serum proteins in the culture medium can reduce the cellular uptake by about half. nih.govbohrium.com Modeling these in vitro kinetics is essential for extrapolating the findings to predict in vivo behavior. researchgate.net

Identification and Characterization of Deuterated Metabolites

The metabolic pathways of this compound are expected to mirror those of the non-deuterated parent drug. The deuterium atoms serve as stable isotopic labels, increasing the mass of the metabolites by ten atomic mass units (or less, depending on which part of the molecule is cleaved off) and facilitating their identification by mass spectrometry. The primary metabolic transformations of amiodarone involve Phase I reactions. nih.gov

The major biotransformation pathways identified through in vitro studies include:

N-desethylation: This is the most prominent metabolic pathway, leading to the formation of mono-N-desethylamiodarone (MDEA). nih.gov In the case of Amiodarone-d10, this would result in a deuterated MDEA analog. This reaction can be followed by a second N-dealkylation to form di-N-desethylamiodarone (DDEA). mdpi.com

Hydroxylation: The addition of a hydroxyl (-OH) group is another key pathway. Hydroxylation can occur on the butyl side chain of the MDEA metabolite, forming a secondary metabolite identified as 2-(3-hydroxybutyl)-3-[4-(3-ethylamino-1-oxapropyl)-3,5-diiodobenzoyl]-benzofuran. Other hydroxylated metabolites have also been identified. nih.gov

Other Pathways: Minor metabolic routes for amiodarone include ω-carboxylation, de-iodination, and glucuronidation (a Phase II reaction). nih.gov

The use of Amiodarone-d10 allows for the unequivocal characterization of these metabolites. For example, hydrogen-deuterium exchange experiments can be used to confirm the addition of hydroxyl groups during metabolism.

Metabolic ReactionNon-Deuterated MetaboliteExpected Deuterated Metabolite of Amiodarone-d10
Primary N-desethylation mono-N-desethylamiodarone (MDEA)MDEA (deuterated)
Secondary N-desethylation di-N-desethylamiodarone (DDEA)DDEA (deuterated)
Hydroxylation of MDEA 3'OH-mono-N-desethylamiodarone3'OH-mono-N-desethylamiodarone (deuterated)
Deamination Deaminated amiodaroneDeaminated amiodarone (deuterated)
ω-carboxylation ω-carboxylate amiodaroneω-carboxylate amiodarone (deuterated)

Enzymatic Contributions to Amiodarone-d10 Metabolism (e.g., Cytochrome P450 Isoenzymes like CYP3A, CYP2C8)

The biotransformation of amiodarone is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. phcogj.comnih.gov In vitro studies using human liver microsomes and recombinant human CYP enzymes have identified several isoforms involved in its metabolism.

CYP3A4 is consistently identified as the primary enzyme responsible for the main metabolic step: the N-deethylation of amiodarone to its major active metabolite, MDEA. nih.gov The use of specific chemical inhibitors of CYP3A4, such as ketoconazole (B1673606), or antibodies against CYP3A4, results in a strong inhibition (often over 80-90%) of MDEA formation in human liver microsomes. nih.govnih.gov Studies using HepG2 cells engineered to overexpress specific CYP enzymes confirm that cells with high CYP3A4 activity produce significantly more MDEA compared to control cells. nih.govdrugbank.com

CYP2C8 is another important enzyme involved in amiodarone metabolism, also contributing to the formation of MDEA. phcogj.comnih.gov While its contribution is generally considered secondary to that of CYP3A4, it still plays a significant role. nih.gov

Other CYP isoforms, including CYP1A1 , CYP1A2 , CYP2C19 , and CYP2D6 , have also been shown to catalyze amiodarone N-deethylation to a lesser extent. mdpi.com However, studies consistently point to CYP3A4 as the principal catalyst for the formation of the main metabolite, MDEA.

CYP IsoenzymeRole in Amiodarone MetabolismSupporting Evidence
CYP3A4 Primary enzyme for N-deethylation to MDEAStrong inhibition by ketoconazole and anti-CYP3A4 antibodies nih.govnih.gov
CYP2C8 Secondary contributor to N-deethylationStudies confirm its involvement alongside CYP3A4 phcogj.comnih.gov
CYP1A1 Minor contributor; shows high metabolic activity in recombinant systemsIncreased MDEA formation in CYP1A1-overexpressing cells nih.gov
CYP1A2, 2C19, 2D6 Minor contributors to N-deethylationRecombinant enzymes show low-to-moderate activity mdpi.com

Comparative Analysis of Metabolic Profiles: Deuterated versus Non-Deuterated Amiodarone in Model Systems

A direct comparative study of the metabolic profiles of Amiodarone-d10 and non-deuterated amiodarone in the same in vitro model system has not been extensively reported in the available literature. However, a theoretical comparison can be constructed based on the well-established principles of the Kinetic Isotope Effect (KIE). researchgate.net

The primary difference in the metabolic profiles would likely be quantitative rather than qualitative. The metabolic pathways would remain the same, but the rate at which certain metabolites are formed could be altered. If the deuterium atoms in Amiodarone-d10 are located at or near the sites of metabolic attack (e.g., on the N-ethyl groups targeted by CYP3A4/CYP2C8 for N-desethylation), a slower rate of metabolism at that site is expected. nih.gov

This metabolic slowing could lead to:

Reduced Rate of MDEA Formation: The cleavage of the C-D bond on the ethyl group would be slower than the cleavage of a C-H bond, resulting in a decreased rate of MDEA-d5 formation compared to MDEA from the non-deuterated drug.

This theoretical comparison underscores the utility of deuteration not only as a tool for mechanistic studies but also as a potential strategy in drug design to modulate pharmacokinetic properties.

ParameterNon-Deuterated AmiodaroneThis compound (Theoretical)Rationale
Primary Metabolic Pathways N-desethylation, Hydroxylation, etc.Identical to non-deuteratedDeuteration does not typically alter which pathways occur.
Rate of N-desethylation Baseline ratePotentially SlowerKinetic Isotope Effect (KIE) due to stronger C-D bonds at the metabolic site. researchgate.netnih.gov
Intracellular Parent Drug Conc. Baseline levelPotentially HigherSlower metabolism leads to less clearance of the parent compound.
Ratio of MDEA to Parent Drug Baseline ratioPotentially LowerThe rate of formation of the primary metabolite is reduced.
Metabolite Profile Dominated by MDEAMay show an increased proportion of minor metabolitesPotential for "metabolic switching" if the primary pathway is inhibited by KIE. nih.gov

Controlled Degradation and Chemical Stability Profiling of Amiodarone D10 Hydrochloride in Vitro

Forced Degradation Study Design and Experimental Protocols

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for identifying potential degradation products. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

The hydrolytic stability of Amiodarone-d10 Hydrochloride was assessed under both acidic and alkaline conditions to determine its susceptibility to pH-dependent degradation.

Under acidic conditions, Amiodarone (B1667116) Hydrochloride has shown susceptibility to degradation. In one study, exposure to 5.0 M HCl for 120 hours resulted in approximately 10% degradation of the active pharmaceutical ingredient (API). scielo.br Another study, however, reported stability under acidic stress. wisdomlib.org

In contrast, the compound is significantly more susceptible to degradation under alkaline conditions. Exposure of the API to 1.0 M NaOH for 15 hours at 60°C led to degradation of over 20%. scielo.br Another study also confirmed significant degradation under basic conditions, leading to the formation of 2-butyl-3-benzofuranyl-3,4-dihydroxy-5-iodophenylketone. wisdomlib.org

Table 1: Summary of Hydrolytic Degradation Conditions and Observations for Amiodarone Hydrochloride

ConditionReagentDurationTemperatureObserved DegradationKey Degradation Products
Acidic Hydrolysis 5.0 M HCl120 hoursNot Specified~10%Impurity B
Alkaline Hydrolysis 1.0 M NaOH15 hours60°C>20%Impurity D, Unknown Impurities

The susceptibility of this compound to oxidation was investigated using hydrogen peroxide and metal ions as stress agents.

Exposure to 30% hydrogen peroxide for 96 hours resulted in significant degradation of over 20% for both the API and its tablet formulation. scielo.br The presence of metal ions, specifically 0.1 M Fe₂(SO₄)₃ for 48 hours, also induced degradation of the API by over 10%. scielo.br

Table 2: Summary of Oxidative Degradation Conditions and Observations for Amiodarone Hydrochloride

ConditionReagentDurationObserved Degradation (API)Key Degradation Products
Oxidation 30% H₂O₂96 hours>20%Impurity B, C, D, Unknown Impurity
Metal Ion Catalysis 0.1 M Fe₂(SO₄)₃48 hours>10%Impurity B, D

The photostability of this compound is a critical parameter, as exposure to light can induce degradation.

Studies have shown that Amiodarone Hydrochloride API is susceptible to photolysis when exposed to UV light for 120 hours. scielo.br This degradation is generally more pronounced for the pure API compared to its formulated tablet form. scielo.br The photochemical mechanism may involve photodehalogenation, specifically the removal of iodine, leading to the formation of aryl radicals. jcu.edu.au These reactive species can then initiate further degradation reactions. jcu.edu.au

Table 3: Summary of Photolytic Degradation Conditions and Observations for Amiodarone Hydrochloride

ConditionExposureDurationObserved DegradationKey Degradation Products
Photolysis UV Light120 hoursSignificant degradation of APIImpurity B, C, D, Unknown Impurity

The thermal stability of this compound was evaluated to understand its degradation profile at elevated temperatures.

When subjected to dry heat at 105°C for 168 hours, both the Amiodarone Hydrochloride API and its tablets showed approximately 10% degradation. scielo.br Thermogravimetric analysis has indicated that the compound is thermally stable up to 431 K (158°C). tandfonline.comtandfonline.com

Table 4: Summary of Thermal Degradation Conditions and Observations for Amiodarone Hydrochloride

ConditionTemperatureDurationObserved DegradationKey Degradation Products
Dry Heat 105°C168 hours~10%Impurity B, C, D, E, F, Unknown Impurity

The effect of humidity on the stability of this compound was investigated to assess its sensitivity to moisture.

Exposure of the Amiodarone Hydrochloride API to conditions of 40°C and 75% relative humidity for 120 hours resulted in degradation of over 10%. scielo.br

Table 5: Summary of Humidity-Induced Degradation Conditions and Observations for Amiodarone Hydrochloride

ConditionTemperatureRelative HumidityDurationObserved Degradation (API)Key Degradation Products
Humid Heat 40°C75%120 hours>10%Impurity B, D, Unknown Impurities

Identification and Characterization of Deuterated Degradation Products

The identification and characterization of degradation products are crucial for understanding the degradation pathways and ensuring the quality and safety of the drug substance. While specific studies on the deuterated degradation products of this compound are not extensively available, the degradation products are expected to be the deuterated analogues of those identified for Amiodarone Hydrochloride.

The primary degradation products identified in forced degradation studies of Amiodarone Hydrochloride include several known impurities, designated as Impurity B, C, D, E, and F. scielo.br

Impurity B: This has been identified as a significant degradation product under acidic hydrolysis, oxidative, photolytic, and humid conditions. scielo.br

Impurity C: Formed under oxidative, photolytic, and thermal stress. scielo.br

Impurity D: A major degradation product in alkaline hydrolysis, oxidative, photolytic, and humid conditions. scielo.br

Impurity E and F: These are primarily observed under thermal stress conditions. scielo.br

In addition to these known impurities, several unknown degradation products have also been detected under various stress conditions. scielo.br One study identified 2-butyl-3-benzofuranyl-3,4-dihydroxy-5-iodophenylketone as a degradation product under basic hydrolysis. tandfonline.comnih.gov Another study identified two degradation products with molecular weights of 546 and 618, with the former being an O-dealkylation product. siue.edusiue.edu

The characterization of these degradation products is typically achieved using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. siue.edusiue.edu

Influence of Environmental Factors and Excipients on Stability

The stability of amiodarone is significantly influenced by its chemical environment, including the solvent system, pH, and the presence of various formulation excipients. researchgate.netscielo.br Forced degradation studies performed on Amiodarone Hydrochloride active pharmaceutical ingredient (API) have shown its susceptibility to degradation under a range of stress conditions, including acid and alkaline hydrolysis, oxidation, heat, humidity, and light. researchgate.netscielo.brusp.br

The pH of the solvent system is a critical factor governing the stability of amiodarone. The molecule is a weak base with a pKa of 6.56. scielo.br Slightly acidic conditions, typically in the pH range of 4.0 to 5.0, are considered optimal for its stability in aqueous solutions. nih.gov As the pH increases above 5.0, the aqueous solubility of amiodarone decreases, which can affect its stability and formulation integrity. nih.gov

Forced degradation studies highlight the compound's vulnerability to both acidic and alkaline hydrolysis. scielo.br

Acidic Hydrolysis : In the presence of strong acids (e.g., 5.0 M HCl), the Amiodarone API shows approximately 10% degradation over 120 hours. scielo.br However, formulated tablets have demonstrated greater stability under the same acidic conditions, suggesting a protective effect from excipients. scielo.br

Alkaline Hydrolysis : The compound is significantly more susceptible to degradation under basic conditions. Exposure to 1.0 M NaOH at 60°C for 15 hours resulted in degradation exceeding 20% for both the API and tablet forms. scielo.br This degradation leads to the formation of several known and unknown impurities. scielo.brtandfonline.com

Oxidative Degradation : Amiodarone is also prone to oxidative degradation. tandfonline.com Studies monitoring its stability over 30 hours showed that under oxidative stress, approximately 70% of the initial amiodarone remained, compared to 73% under basic conditions and 98.5% under acidic conditions. sciex.comsciex.com

The following table summarizes the degradation of Amiodarone Hydrochloride API under various stress conditions from a comprehensive forced degradation study.

Stress ConditionConditionsDegradation (%)Major Impurities Formed
Acidic Hydrolysis5.0 M HCl, 120 hours~10%Impurity B
Alkaline Hydrolysis1.0 M NaOH, 60°C, 15 hours>20%Impurity D, Unknown Impurities
Oxidation30% H₂O₂, 30 hours~30%-
Dry Heat105°C, 7 daysSignificant-
PhotolyticSunlamp, 50 hoursSignificant (13% in one study)-

Given amiodarone's poor aqueous solubility and susceptibility to degradation, various formulation strategies are employed to enhance its stability and solubility. nih.govresearchgate.net These often involve the use of excipients like cyclodextrins, surfactants, and co-solvents.

Cyclodextrin (B1172386) Formulations : Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, effectively increasing their solubility and stability. nih.gov

Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-BCD) have been shown to significantly enhance the aqueous solubility of amiodarone. nih.govnih.gov

With HP-β-CD, a 1:3 molar ratio of amiodarone to cyclodextrin is needed to reach the desired solubility of 1.8 mg/mL. nih.gov

SBE-BCD is more efficient, achieving the same solubility at a 1:1.5 molar ratio, with complete dissolution occurring within 90 minutes at a 1:3 molar ratio. nih.gov

These cyclodextrin-based formulations can be prepared at a physiologically optimal pH of 4.0-5.0 and have demonstrated long-term stability for up to 12 months. nih.gov They also offer an alternative to traditional formulations containing potentially problematic co-solvents like polysorbate 80 and benzyl (B1604629) alcohol. google.comnih.gov

Surfactants and Co-solvents : The commercial intravenous formulation of amiodarone utilizes the nonionic surfactant polysorbate 80 and the co-solvent benzyl alcohol to solubilize the drug. google.com While effective for solubilization, these components have been linked to adverse effects. nih.gov The stability of amiodarone in these formulations is maintained, but interactions with other materials, such as precipitation when diluted in certain fluids or adsorption to PVC containers, can be a concern. nih.govashp.org

Other Excipients : Studies have shown that amiodarone can be incompatible with certain common tablet excipients. For instance, degradation has been observed in mixtures containing microcrystalline cellulose, leading to the formation of O-dealkylation products. siue.edu The drug has also been found to be incompatible with magnesium stearate. nih.gov This highlights the importance of careful excipient selection during formulation development to ensure the chemical stability of the final product. scielo.br

Development of Stability-Indicating Analytical Methods for Deuterated Analogues

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. scielo.brresearchgate.net For deuterated analogues like this compound, which are primarily used as internal standards (IS) in bioanalytical and other quantitative assays, the development of such methods is crucial for ensuring the accuracy of the measurements. researchgate.net

The ideal internal standard, such as a stable isotopically labeled molecule, should exhibit physical and chemical properties nearly identical to the target analyte. researchgate.net This ensures that it behaves similarly during sample preparation, extraction, and chromatographic analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the most common technique for stability studies of amiodarone. researchgate.netnih.gov

Chromatographic Separation : A typical stability-indicating HPLC method for amiodarone utilizes a reversed-phase column, such as a C18 column. scielo.br Gradient elution is often employed to achieve effective separation of the parent drug from its numerous degradation products. scielo.br A common mobile phase consists of an acetate (B1210297) buffer (e.g., 50 mM, pH 5.5) and a mixture of organic solvents like methanol (B129727) and acetonitrile (B52724). researchgate.netusp.br

Detection :

HPLC-UV : UV detection, typically at a wavelength of 240 nm, is widely used for quantitation. researchgate.net A photodiode array (PDA) detector can be used to assess peak purity and identify degradation products by comparing their UV spectra to that of the parent compound. tandfonline.com

LC-MS/MS : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity. nih.govchem-agilent.comnih.gov It is particularly valuable for identifying and characterizing unknown degradation products by providing accurate mass data. sciex.comnih.gov In quantitative assays, deuterated standards like Amiodarone-d4 or similar isotopologues are used as internal standards to correct for matrix effects and variations in instrument response, leading to highly accurate and precise results. researchgate.net

The following table outlines typical parameters for a stability-indicating HPLC method for amiodarone analysis.

ParameterTypical Conditions
Analytical ColumnReversed-phase C18 (e.g., 100 x 3.0 mm, 3.5 µm)
Mobile PhaseGradient elution with Acetate Buffer (pH ~5.5) and Methanol/Acetonitrile mixture
Flow Rate1.0 mL/min
Column Temperature30-50°C
Detection Wavelength (UV)240 nm
Internal Standard (for LC-MS)Deuterated Amiodarone (e.g., Amiodarone-d4)

Validation of these methods according to International Conference on Harmonisation (ICH) guidelines ensures they are specific, linear, precise, accurate, and robust for their intended purpose of stability testing and quality control. researchgate.net

Biochemical and Molecular Interaction Studies of Amiodarone D10 Hydrochloride in Vitro/cell Based

Investigations of Ion Channel Modulation (e.g., hERG Potassium Channels) and Binding Affinities (IC50 values)

Amiodarone-d10 hydrochloride, as a deuterated analog of amiodarone (B1667116), is anticipated to share a primary mechanism of action with its non-deuterated counterpart, which is a well-characterized blocker of cardiac ion channels. The principal target for amiodarone's Class III antiarrhythmic activity is the human Ether-à-go-go-Related Gene (hERG) encoded potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr). nih.gov Blockade of this channel delays the repolarization phase of the cardiac action potential, thereby prolonging the effective refractory period. nih.gov

In vitro studies using whole-cell patch-clamp recordings in HEK293 cells expressing hERG channels have extensively characterized the binding affinity of non-deuterated amiodarone. These investigations have revealed high-affinity binding with IC50 values in the nanomolar range. For instance, amiodarone was found to inhibit wild-type (WT) outward IKr tails with a half-maximal inhibitory concentration (IC50) of approximately 45 nM. nih.gov The inhibition is contingent upon the channel's gating, and the binding affinity can be influenced by the ionic conditions and the state of the channel. The IC50 value for the inhibition of inward IKr tails in a high potassium external solution was determined to be 117.8 nM. nih.gov

The interaction of amiodarone with the hERG channel is complex, involving multiple amino acid residues within the channel's pore. Mutagenesis studies have identified key residues in the S6 domain and pore helix that are critical for high-affinity binding. For example, mutations such as Y652A and F656A in the S6 domain, and S624A in the pore helix, have been shown to significantly decrease the binding affinity of amiodarone, increasing the IC50 value by approximately 20-fold, 17-fold, and 22-fold, respectively. nih.gov

While detailed biochemical studies specifically characterizing the binding affinities of this compound are not extensively available in the public domain, it is used as a deuterium-labeled internal standard for amiodarone. medchemexpress.com Non-deuterated amiodarone hydrochloride has also been reported to inhibit ATP-sensitive potassium channels with an IC50 of 19.1 μM. medchemexpress.com

Table 1: IC50 Values for Non-Deuterated Amiodarone Inhibition of hERG Potassium Channels

Channel TypeExperimental ConditionIC50 Value (nM)
Wild-Type (WT) hERGOutward tail current45.0 ± 5.2
Wild-Type (WT) hERGInward tail current93.3 ± 12.8
Wild-Type (WT) hERGInward tail current (high K+)117.8 ± 31.0
T623A mutant hERGInward tail current765.5 ± 287.8
S624A mutant hERGN/A979.2 ± 84.3
Y652A mutant hERGN/A912.8 ± 61.3

This data is based on studies of non-deuterated amiodarone. nih.gov

Effects on Intracellular Signaling Cascades (e.g., MAPK Signaling Pathways in Cardiac Fibroblasts)

The molecular actions of amiodarone extend beyond direct ion channel blockade to the modulation of various intracellular signaling cascades. In cardiac fibroblasts, which are crucial in the development of cardiac fibrosis, non-deuterated amiodarone has been shown to influence mitogen-activated protein kinase (MAPK) signaling pathways. The p38 MAPK pathway, in particular, is a key regulator of cardiac remodeling in response to stress and inflammatory stimuli. nih.gov

Studies on human embryonic lung fibroblasts have demonstrated that amiodarone can induce cell proliferation and the differentiation of fibroblasts into myofibroblasts. nih.gov This process is mediated through the activation of the ERK1/2 and p38 MAPK signaling pathways. nih.gov The activation of these pathways is a central mechanism in the pathogenesis of fibrosis. mdpi.comekb.eg Adrenergic stimulation, for instance, can induce cardiac fibroblast proliferation and collagen expression through pathways involving p38 MAPK. mdpi.com

Furthermore, amiodarone has been observed to interact with other signaling pathways. In zebrafish embryos, amiodarone was found to repress the EGFR/GSK3β/Snail signaling axis, which is involved in cardiac valve formation. researchgate.net While these findings are for the non-deuterated form of the compound, they provide a framework for the expected intracellular effects of this compound. Specific investigations into the effects of the deuterated compound on these signaling cascades are necessary to confirm these activities.

Table 2: Effects of Non-Deuterated Amiodarone on Intracellular Signaling Pathways

Cell TypeSignaling PathwayObserved Effect
Human Embryonic Lung FibroblastsERK1/2 and p38 MAPKInduction of cell proliferation and myofibroblast differentiation
Zebrafish Embryonic HeartEGFR/GSK3β/SnailRepression of the signaling axis

This data is based on studies of non-deuterated amiodarone. nih.govresearchgate.net

Analysis of Deuterium (B1214612) Kinetic Isotope Effects (KIEs) in Molecular Binding and Enzymatic Processes

The substitution of hydrogen with its heavier isotope, deuterium, can alter the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.gov This effect is most pronounced when the cleavage of a carbon-hydrogen bond is the rate-limiting step in a reaction. nih.gov In drug metabolism, which is often mediated by cytochrome P450 enzymes, a significant KIE can lead to a slower rate of metabolism for the deuterated compound, potentially altering its pharmacokinetic profile. nih.gov

For this compound, the deuterium substitution is on the N,N-diethylaminoethyl side chain. The primary metabolism of amiodarone involves N-deethylation to its major active metabolite, desethylamiodarone (B1670286) (DEA), a reaction catalyzed by CYP3A4 and CYP2C8. drugbank.com The presence of deuterium at the sites of metabolic attack could theoretically slow down this process.

However, studies on deuterated derivatives of dronedarone (B1670951), an analog of amiodarone, have shown that the metabolic stability and clearance of the parent compound are not sensitive to deuterium substitution, regardless of the position of the label. nih.gov This suggests that the KIE for the metabolism of this class of compounds may be minimal, and that the rate-limiting step of the metabolic process may not involve the cleavage of the deuterated carbon-hydrogen bonds. Direct studies on the KIE of this compound in relevant enzymatic assays are required to definitively characterize its metabolic profile and any potential alterations in molecular binding kinetics due to the isotopic substitution.

Comparative Molecular Interaction Profiles: Deuterated versus Non-Deuterated Amiodarone

The rationale behind the development of deuterated drugs often lies in the potential for an improved metabolic and pharmacokinetic profile due to the kinetic isotope effect. nih.gov A direct comparison of the molecular interaction profiles of deuterated and non-deuterated amiodarone is essential to understand the consequences of isotopic substitution.

While specific comparative studies on this compound are limited, research on related deuterated compounds provides some insight. For instance, a comparative study of the benzofuran (B130515) antiarrhythmic agent dronedarone and its deuterated analog, poyendarone, demonstrated that deuteration could attenuate its in vitro toxicity in HepG2 cells. nih.gov The deuterated compound was associated with reduced mitochondrial dysfunction. nih.gov This suggests that deuteration at specific "hot-spots" of bioactivation can lead to a more favorable toxicological profile.

Conversely, as mentioned previously, a study on a family of specifically deuterated derivatives of dronedarone found no significant effect of deuterium substitution on the in vitro metabolic stability and clearance. nih.gov This indicates that the impact of deuteration is highly dependent on the specific position of the deuterium atoms and the particular molecular endpoint being assessed.

A comprehensive comparative analysis of this compound and amiodarone would involve in vitro assays to compare their binding affinities to various ion channels, their effects on intracellular signaling pathways, and their metabolic stability in liver microsomes or hepatocytes. Such studies would elucidate whether the deuterium substitution in this compound results in a meaningfully different molecular interaction profile compared to its non-deuterated parent compound.

Future Directions and Emerging Research Avenues

Innovations in Synthetic Approaches for Deuterated Isotopologues

The synthesis of deuterated compounds, or isotopologues, like Amiodarone-d10 hydrochloride is a meticulous process. Traditional methods for preparing amiodarone (B1667116) hydrochloride involve multiple steps, starting from materials like salicylaldehyde (B1680747) and proceeding through a series of reactions including nucleophilic substitution, hydrolysis, intramolecular condensation, and acylation.

Future innovations in synthetic chemistry are expected to streamline these processes. Key areas of development include:

Catalyst Efficiency: Research into more efficient catalysts could reduce reaction times and improve yields, making the synthesis more cost-effective.

Novel Reagents: The exploration of new reagents and reaction pathways may offer simpler and more direct routes to the final deuterated product.

Process Optimization: Further refinement of reaction conditions, such as temperature, pressure, and solvent systems, can lead to higher purity and reduced waste.

One patented synthesis method for the non-deuterated amiodarone hydrochloride involves a multi-step process starting with salicylaldehyde and reacting it sequentially with 2-halogenated hydrocarbyl hexanoate, p-methoxybenzoyl chloride, iodine, and 2-diethylaminoethyl chloride hydrochloride. Adapting such methods for deuteration presents unique challenges and opportunities for innovation.

Advancements in High-Throughput Analytical Techniques

This compound is primarily utilized as an internal standard in analytical testing, especially in liquid chromatography-mass spectrometry (LC-MS/MS) methods. Internal standards are crucial for accurate quantification of substances in complex mixtures like biological samples. The use of a stable isotope-labeled internal standard, such as this compound, is considered best practice as it closely mimics the behavior of the analyte (the non-deuterated drug) during extraction and analysis, correcting for variations in the process.

Current analytical methods for amiodarone often employ High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection. These methods are validated for parameters like linearity, accuracy, and precision.

Future advancements in high-throughput analytical techniques will likely focus on:

Increased Speed and Sensitivity: Developing faster LC-MS/MS methods will allow for the analysis of a larger number of samples in a shorter time, which is critical for large-scale clinical and research studies.

Miniaturization and Automation: The integration of microfluidics and automated sample preparation can reduce sample and reagent consumption, as well as minimize manual errors.

Advanced Data Processing: Sophisticated software for automated data analysis and interpretation will be essential to handle the large datasets generated by high-throughput screening.

A study on the rapid detection of amiodarone by LC/MS/MS demonstrated the potential for high sensitivity, with a detection limit of 0.1 pg/mL. Further improvements in instrumentation and methodology will continue to push the boundaries of detection and quantification.

Table 1: Comparison of Analytical Techniques for Amiodarone Analysis

TechniqueCommon UseAdvantagesFuture Directions
HPLC-UV Routine analysis of bulk drug and pharmaceutical forms.Cost-effective, robust.Integration with faster separation technologies.
LC-MS/MS Quantitative analysis in biological matrices.High sensitivity and specificity.Higher throughput, increased automation.
UPLC Stability studies.Faster analysis times compared to HPLC.Broader application in routine analysis.

Novel Applications of this compound in Mechanistic Biological Research

Beyond its role as an internal standard, this compound has the potential to be a valuable tool in mechanistic biological research. The "kinetic isotope effect," where the presence of a heavier isotope can alter the rate of a chemical reaction, can be exploited to study drug metabolism.

While a study on the deuterated derivatives of a related compound, dronedarone (B1670951), showed that deuterium (B1214612) substitution did not significantly affect its metabolic stability and clearance, this is not always the case. The specific placement of deuterium atoms within a molecule can influence which metabolic pathways are affected.

Future research could leverage this compound to:

Elucidate Metabolic Pathways: By comparing the metabolism of amiodarone and its deuterated counterpart, researchers can gain insights into the specific enzymes and reactions involved in its breakdown.

Investigate Drug-Target Interactions: The subtle changes in molecular properties due to deuteration could be used to probe the interactions between amiodarone and its biological targets, such as ion channels.

Study Cellular Transport Mechanisms: Isotope labeling can aid in tracking the movement of the drug across cell membranes and its distribution within different cellular compartments.

A study quantifying amiodarone and its metabolite in single cells using mass spectrometry highlights the level of detail that can be achieved in cellular-level investigations. The use of deuterated standards was crucial for the accuracy of these single-cell measurements.

Addressing Challenges in Interpreting Deuterium Isotope Effects in Complex Biological Systems

While the kinetic isotope effect offers a powerful research tool, its interpretation in complex biological systems can be challenging. The observed effects are often the result of multiple, competing metabolic pathways and transport processes.

Future efforts to address these challenges will require:

Advanced Computational Modeling: Sophisticated computer simulations can help to dissect the various factors contributing to the observed isotope effects and predict the metabolic fate of deuterated compounds.

Integrated "-omics" Approaches: Combining data from genomics, proteomics, and metabolomics can provide a more holistic understanding of how genetic and environmental factors influence the response to deuterated drugs.

Development of Novel Analytical Probes: The design of new isotopically labeled compounds with specific properties could allow for the targeted investigation of individual enzymes or pathways.

The use of deuterated internal standards is recommended by regulatory agencies to ensure the reliability of bioanalytical data. As research into the biological effects of deuteration expands, a deeper understanding of these isotope effects will be crucial for the accurate interpretation of both pharmacokinetic and pharmacodynamic data.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing Amiodarone-d10 Hydrochloride in preclinical studies?

  • Methodological Answer : Synthesis involves deuterium labeling at specific positions (e.g., replacing hydrogen atoms with deuterium in the parent compound, Amiodarone Hydrochloride). Characterization requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic purity (>98%) and structural integrity. For example, compare the molecular ion peaks in MS (expected molecular weight: ~655.4 g/mol for C₂₅H₁₉D₁₀I₂NO₃·HCl) and deuterium integration ratios in NMR spectra .

Q. What standardized protocols exist for handling and storing this compound in laboratory settings?

  • Methodological Answer : Follow institutional SOPs for handling deuterated compounds. Store at 2–8°C in airtight, light-resistant containers to prevent deuterium exchange and photodegradation. Use nitrile gloves (tested via ANSEL Chemical Resistance Guide) and fume hoods during weighing to minimize inhalation risks. Spills require immediate neutralization with absorbent materials (e.g., vermiculite) and disposal as hazardous waste .

Q. Which analytical techniques are validated for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is commonly used. Prepare mobile phases with methanol and phosphate buffer (pH 3.0). Validate linearity (1–100 µg/mL), precision (RSD <5%), and recovery (>90%) using deuterated internal standards (e.g., Amiodarone-d4 Hydrochloride). Cross-validate with LC-MS/MS for trace-level quantification .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in ion channel inhibition data between Amiodarone-d10 and non-deuterated Amiodarone Hydrochloride?

  • Methodological Answer : Conduct parallel electrophysiology assays (e.g., patch-clamp) on hERG potassium channels. Compare IC₅₀ values (e.g., 45 nM for non-deuterated vs. 19.1 µM for deuterated forms). Control for deuterium kinetic isotope effects (KIEs) by testing under identical pH and temperature conditions. Use deuterium NMR to confirm isotopic stability during assays .

Q. What experimental strategies are recommended to study the impact of this compound on MAPK signaling pathways in cardiac fibroblasts?

  • Methodological Answer : Treat fibroblasts with 1–10 µM Amiodarone-d10 and analyze ERK1/2 and p38 phosphorylation via Western blot. Include inhibitors (e.g., U0126 for MEK/ERK, SB203580 for p38) to confirm pathway specificity. Quantify collagen secretion (ELISA) to assess pro-fibrotic effects. Normalize data to non-deuterated controls to isolate isotopic effects .

Q. How should researchers optimize in vivo pharmacokinetic (PK) studies for this compound to account for deuterium-related metabolic differences?

  • Methodological Answer : Use deuterium-labeled PK studies in rodent models. Administer intravenously (1 mg/kg) and collect plasma samples at 0.5–24 h. Quantify via LC-MS/MS, monitoring for deuterium loss in metabolites (e.g., DEA-Amiodarone). Compare AUC and half-life (t₁/₂) to non-deuterated analogs. Adjust dosing intervals based on observed metabolic stability .

Q. What statistical approaches are effective for analyzing conflicting data on Amiodarone-d10’s proarrhythmic vs. antiarrhythmic effects?

  • Methodological Answer : Apply multivariate regression to model dose-response relationships across species (e.g., guinea pig vs. human iPSC-derived cardiomyocytes). Use Bayesian meta-analysis to reconcile discrepancies in reported QT interval prolongation. Validate findings with optical mapping of action potential duration in ex vivo heart preparations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.